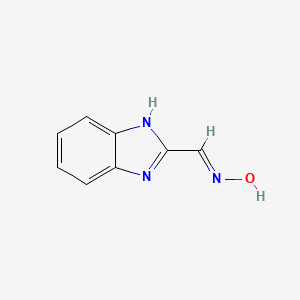

1H-苯并咪唑-2-甲醛肟

描述

Synthesis Analysis

A novel and efficient photoredox/copper cocatalyzed domino cyclization of oxime esters, aldehydes, and amines has been achieved, affording a broad range of fully substituted 1H-imidazoles in good yields . These synthetic methods feature good functional group tolerance, broad substrate scope, high step economy .Molecular Structure Analysis

The molecular structure of 1H-benzimidazole-2-carbaldehyde oxime is characterized by its linear formula C8H7N3O . More detailed structural analysis may be found in specific scientific literature or databases .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-benzimidazole-2-carbaldehyde oxime include a density of 1.4±0.1 g/cm3, boiling point of 361.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .科学研究应用

药理学应用

苯并咪唑及其衍生物,包括 1H-苯并咪唑-2-甲醛肟,以其卓越的医药和药理特性而闻名 . 它们已被用于开发治疗多种疾病的各种药物 . 例如,苯并咪唑衍生物已被用作抗肿瘤剂、质子泵抑制剂、镇痛剂、驱虫剂、抗菌剂、抗组胺剂、抗病毒剂和降压药 .

抗氧化活性

1H-苯并咪唑-2-甲醛肟及其衍生物以其抗氧化特性而闻名 . 接枝芳香核的苯并咪唑已被公认为抗氧化剂 .

抗寄生虫和抗菌活性

最近的研究推荐苯并咪唑衍生物作为潜在的抗寄生虫剂 . 据报道,它们还具有非常好的抗菌活性 .

抗阿尔茨海默病和抗糖尿病剂

苯并咪唑衍生物已被研究作为潜在的抗阿尔茨海默病 和抗糖尿病剂 .

镇痛和消炎剂

苯并咪唑骨架已被用于临床批准的镇痛和消炎剂 . 结构-活性关系 (SAR) 研究表明,具有不同取代基的 1,2,5,6-取代苯并咪唑是镇痛和消炎剂 .

材料化学中的应用

苯并咪唑及其衍生物已在材料化学中作为光化学传感器得到应用 . 这些传感器在医药、环境科学和化学技术中具有特殊的应用 .

抗肿瘤剂

苯并咪唑衍生物已被推荐为潜在的抗肿瘤剂 . 羧酸、氨基甲酸酯和脒已被证明是有效的抗癌药物 .

抗疟疾剂

作用机制

Target of Action

Oximes are renowned for their widespread applications as organophosphate (OP) antidotes . They are known to target the enzyme acetylcholinesterase (AChE), which is inhibited by OP poisoning .

Mode of Action

Oximes reactivate the inhibited AChE enzyme, thereby reversing the effects of OP poisoning . They do this by binding to the phosphorylated enzyme and removing the phosphate group, restoring the enzyme’s activity .

Biochemical Pathways

The primary biochemical pathway affected by oximes is the cholinergic pathway. By reactivating AChE, oximes allow the breakdown of acetylcholine in the synaptic cleft, thereby terminating the signal transmission at cholinergic synapses .

Pharmacokinetics

The pharmacokinetics of oximes can vary depending on their specific chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence an oxime’s bioavailability and therapeutic effectiveness .

Result of Action

The reactivation of AChE by oximes leads to the restoration of normal neurotransmission at cholinergic synapses. This can alleviate the symptoms of OP poisoning, which include muscle weakness, breathing difficulties, and potentially life-threatening paralysis .

Action Environment

The action of oximes can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the oxime, which can in turn influence its ability to reactivate AChE .

属性

IUPAC Name |

(NE)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5,12H,(H,10,11)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYPHAQVSRTBJA-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415388 | |

| Record name | 1H-benzimidazole-2-carbaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3173-92-0 | |

| Record name | NSC127555 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-benzimidazole-2-carbaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

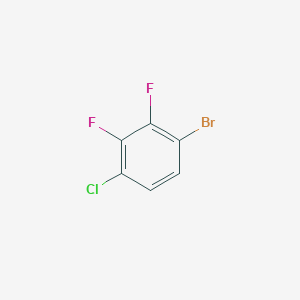

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

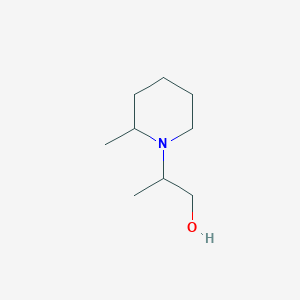

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate](/img/structure/B1418088.png)